4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile is a complex organic compound that features a pyridine ring, a pyrrole ring, and a trichloromethylsulfanyl group
Preparation Methods
The synthesis of 4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the pyridine moiety and the trichloromethylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and phosphorescence
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile include other pyrrole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties.
4-(Pyridin-4-yl)thiazol-2-amine: Studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its combination of the trichloromethylsulfanyl group with the pyrrole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87389-50-2 |
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Molecular Formula |
C11H6Cl3N3S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
4-pyridin-3-yl-1-(trichloromethylsulfanyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl3N3S/c12-11(13,14)18-17-6-9(4-15)10(7-17)8-2-1-3-16-5-8/h1-3,5-7H |
InChI Key |
PGGKQERSYVIMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=C2C#N)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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